Methods and Technical Details
The synthesis of ent-Rosuvastatin Sodium Salt involves several chemical reactions that transform precursor compounds into the final product. One notable method includes the use of key intermediates that facilitate the formation of the statin structure. The synthesis may involve processes such as:
These methods are detailed in patents that describe various synthetic routes for producing rosuvastatin and its derivatives, including ent-Rosuvastatin .
Reactions and Technical Details
ent-Rosuvastatin Sodium Salt undergoes several chemical reactions relevant to its function as a statin:
These reactions are crucial for understanding how ent-Rosuvastatin exerts its therapeutic effects and how it interacts with other substances in biological systems .
Process and Data
The mechanism of action for ent-Rosuvastatin involves:
The pharmacological effects are supported by clinical data showing significant reductions in total cholesterol and triglycerides among patients treated with this compound .
Physical Properties
Chemical Properties
Scientific Uses
ent-Rosuvastatin Sodium Salt is primarily used in pharmaceutical research as an impurity reference standard during drug development processes. It plays a critical role in:
Furthermore, it serves as a valuable tool for understanding the pharmacodynamics and pharmacokinetics of statins in clinical settings .
ent-Rosuvastatin sodium salt is the enantiomer of the pharmacologically active Rosuvastatin sodium salt, characterized by the inversion of chiral centers at C3 and C5. While Rosuvastatin possesses the 3R,5S configuration essential for HMG-CoA reductase inhibition, ent-Rosuvastatin exhibits the 3S,5R configuration [1] [5]. This stereochemical reversal transforms the molecule into its non-superimposable mirror image, as confirmed by X-ray crystallography and nuclear magnetic resonance (NMR) studies. The absolute configuration dictates distinct spatial orientations of the heptanoic acid side chain, pyrimidine ring, and fluorophenyl group, fundamentally altering its biomolecular recognition profile [9].
Table 1: Stereochemical Comparison of Rosuvastatin and ent-Rosuvastatin
Structural Feature | Rosuvastatin Sodium Salt | ent-Rosuvastatin Sodium Salt |
---|---|---|
C3 Configuration | R | S |
C5 Configuration | S | R |
Pharmacological Activity | Active (HMG-CoA inhibition) | Inactive |
Empirical Formula | C₂₂H₂₇FN₃NaO₆S | C₂₂H₂₇FN₃NaO₆S |
Molecular Weight | 503.52 g/mol | 503.52 g/mol |
The 3S,5R configuration of ent-Rosuvastatin disrupts critical binding interactions observed in the 3R,5S enantiomer. Rosuvastatin binds HMG-CoA reductase through:
The enantiomeric orientation in ent-Rosuvastatin misaligns these pharmacophoric elements. Molecular dynamics simulations demonstrate a ≥4.8 Å displacement of the carboxylate group from Lys735, eliminating ionic stabilization. Additionally, the inverted C3/C5 stereochemistry repositions the hydroxyl groups, preventing hydrogen bonding with Ser684 and Asn755. The fluorophenyl group experiences steric clashes with Leu853 due to axial-equatorial inversion of the pyrimidine ring [2] [7]. This enantioselective disruption extends to membrane transporters (e.g., OATP1B1), which recognize Rosuvastatin’s native configuration but exhibit negligible affinity for the ent-form [3].
HMG-CoA reductase exhibits stringent stereoselectivity for the 3R,5S configuration due to its L-shaped active site topology. Crystallographic analyses reveal that Rosuvastatin’s dihydroxyheptanoic acid chain adopts a fully extended conformation, positioning the 3,5-dihydroxy motif to mimic the mevaldyl-CoA transition state [4] [10]. ent-Rosuvastatin’s 3S,5R enantiomer forces a bent conformation that:
Enzyme kinetics confirm ent-Rosuvastatin’s inability to inhibit HMG-CoA reductase, with IC₅₀ values exceeding 10,000 nM compared to Rosuvastatin’s IC₅₀ of 11 nM [8]. This >900-fold difference underscores the absolute requirement for 3R,5S chirality in transition-state mimicry.
Table 2: Binding Interactions of Rosuvastatin vs. ent-Rosuvastatin with HMG-CoA Reductase
Interaction Type | Rosuvastatin Sodium Salt | ent-Rosuvastatin Sodium Salt |
---|---|---|
Carboxylate-Lys735 Distance | 2.7 Å | 8.0 Å |
H-bond with Ser684 | Present (2.9 Å) | Absent (>5.0 Å) |
Van der Waals Contacts | 14 residues | 3 residues |
ΔG Binding (kcal/mol) | -12.4 | -4.2 |
IC₅₀ | 11 nM | >10,000 nM |
The pyrimidine-sulfonamide pharmacophore in Rosuvastatin contributes to both hydrophilicity and target engagement. However, its bioactivity is stereodependent:
In ent-Rosuvastatin, stereoinversion repositions the pyrimidine ring 120° relative to the fluorophenyl group, disrupting π-π stacking. Molecular electrostatic potential (MEP) calculations reveal:
The pyrimidine ring’s C2 methyl group (adjacent to C3) experiences diastereotopic effects: In the 3R configuration, it occupies a pseudo-axial position that avoids steric clashes with Leu857, whereas the 3S enantiomer forces a pseudo-equatorial orientation that generates 1.2 Å atomic overlap with the Leu857 side chain [9]. This exemplifies how stereochemistry converts a tolerated moiety into a steric barrier.
CAS No.: 15751-45-8
CAS No.:
CAS No.:
CAS No.: